(5-Chloro-2,4-difluorophenyl)boronic acid CAS number 911645-24-4
(5-Chloro-2,4-difluorophenyl)boronic acid CAS number 911645-24-4
An In-depth Technical Guide to (5-Chloro-2,4-difluorophenyl)boronic acid (CAS 911645-24-4)
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of (5-Chloro-2,4-difluorophenyl)boronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into its chemical properties, synthesis, applications, and handling protocols, with a focus on the causality behind experimental choices to ensure both technical accuracy and practical utility.
Introduction: A Versatile Building Block in Medicinal Chemistry
(5-Chloro-2,4-difluorophenyl)boronic acid, identified by CAS number 911645-24-4, is a halogenated arylboronic acid that has emerged as a crucial intermediate in organic synthesis.[] Its structure, featuring a unique substitution pattern of two fluorine atoms and one chlorine atom on the phenyl ring, makes it an exceptionally valuable reagent, particularly in the fields of medicinal chemistry and materials science.[2][3]
The incorporation of fluorine into drug candidates is a widely employed strategy to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity.[3] The specific 5-chloro-2,4-difluoro substitution pattern allows for fine-tuning of these electronic and steric properties, providing a powerful tool for lead optimization in drug discovery programs.[4][5] This boronic acid is predominantly used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex biaryl and heteroaryl structures that form the core of many modern pharmaceuticals.[2][6] The growing interest in boron-containing compounds, spurred by the success of drugs like Bortezomib (Velcade), further underscores the importance of versatile boronic acid reagents like this one.[7][8][9]
Physicochemical and Spectroscopic Profile
The reliable application of any chemical reagent begins with a thorough understanding of its physical and chemical properties.
Key Properties
The fundamental properties of (5-Chloro-2,4-difluorophenyl)boronic acid are summarized below. These data are critical for determining appropriate storage, handling, and reaction conditions.
| Property | Value | Reference(s) |
| CAS Number | 911645-24-4 | [10][11][12] |
| Molecular Formula | C₆H₄BClF₂O₂ | [10][12] |
| Formula Weight | 192.36 g/mol | [10][12] |
| Physical Form | Solid, typically a powder | [12] |
| Purity | Commonly available at ≥95% | [10][12] |
| Storage Temperature | 2-8°C, under inert atmosphere | [12] |
| MDL Number | MFCD04038751 | [12] |
Spectroscopic Characterization
While specific spectral data for this exact compound is limited in public literature, its structure allows for predictable characterization by standard spectroscopic methods.
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¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (approx. 7.0-8.0 ppm). These signals would likely appear as complex multiplets (e.g., doublet of doublets) due to coupling with the adjacent fluorine atoms. A broad, exchangeable singlet corresponding to the two protons of the boronic acid group (B(OH)₂) would also be present, typically shifting depending on solvent and concentration.
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¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals for the non-equivalent fluorine atoms at the C2 and C4 positions.
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¹³C NMR: The carbon NMR would show six distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by C-F coupling.
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¹¹B NMR: The ¹¹B NMR spectrum is expected to exhibit a single, broad resonance in the typical range for tricoordinate arylboronic acids (δ 25-35 ppm), confirming the presence of the boronic acid moiety.[13]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight, with a characteristic isotopic pattern for the presence of one chlorine atom.
Synthesis and Purification
The most established route to arylboronic acids involves the reaction of an organometallic intermediate with a borate ester, followed by acidic hydrolysis. This method is highly reliable for producing (5-Chloro-2,4-difluorophenyl)boronic acid.
Synthetic Workflow
The logical flow for the synthesis is outlined below. The critical step is the formation of the organometallic reagent at low temperature to prevent side reactions.
Generalized Suzuki-Miyaura Protocol
This protocol provides a starting point for coupling (5-Chloro-2,4-difluorophenyl)boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates, especially less reactive aryl chlorides. [14] Objective: To synthesize a biaryl product via Suzuki-Miyaura coupling.
Materials:
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Aryl or Heteroaryl Bromide (1.0 equiv.)
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(5-Chloro-2,4-difluorophenyl)boronic acid (1.2-1.5 equiv.)
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Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
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Solvent System (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the aryl bromide, (5-Chloro-2,4-difluorophenyl)boronic acid, the palladium catalyst, and the base.
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Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable coupling partner. The choice of base is critical; stronger bases like K₃PO₄ are often required for challenging couplings.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. An inert atmosphere is mandatory for a successful reaction.
-
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Causality: Degassing the solvent (by bubbling with N₂ or via freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. A mixed solvent system like dioxane/water often improves solubility and reaction rates.
-
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
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Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
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Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
Safety and Handling
(5-Chloro-2,4-difluorophenyl)boronic acid is an irritant and requires careful handling using appropriate personal protective equipment (PPE). [11][15]
-
Hazard Identification:
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H315: Causes skin irritation. [12] * H319: Causes serious eye irritation. [12] * H335: May cause respiratory irritation. [12]* Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [16][17] * PPE: Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15][16] * Handling: Avoid breathing dust. [17]Wash hands thoroughly after handling. Avoid contact with skin and eyes. [15]* Storage:
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Store in a tightly sealed container in a cool, dry, and well-ventilated place. [12][16] * For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to prevent dehydration to the corresponding boroxine anhydride. [12]* First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. [15][16] * Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [15][16] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell. [15][17]
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Conclusion
(5-Chloro-2,4-difluorophenyl)boronic acid (CAS 911645-24-4) is a high-value synthetic intermediate with significant applications in drug discovery and materials science. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, allows for the strategic introduction of a polychlorinated/fluorinated phenyl moiety into complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the laboratory. By following validated protocols and adhering to safety guidelines, researchers can effectively employ this reagent to accelerate the development of novel chemical entities.
References
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,5-Difluorophenylboronic Acid. BenchChem. [Online]
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Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]
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Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(9), 2486. Available at: [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(7), 882. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Online] Available at: [Link]
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem. [Online]
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Suzuki Coupling. Organic Chemistry Portal. [Online] Available at: [Link]
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11B NMR Chemical Shifts. SDSU Chemistry. [Online] Available at: [Link]
-
The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central. [Online] Available at: [Link]
- A Comparative Analysis of 2,5-Difluorophenylboronic Acid in Cross-Coupling Reactions. BenchChem. [Online]
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